Griselimycin

Catalog No.
S529240
CAS No.
26034-16-2
M.F
C57H96N10O12
M. Wt
1113.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Griselimycin

CAS Number

26034-16-2

Product Name

Griselimycin

IUPAC Name

1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide

Molecular Formula

C57H96N10O12

Molecular Weight

1113.4 g/mol

InChI

InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)

InChI Key

JSNIAKPKPNJUEP-UHFFFAOYSA-N

SMILES

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C

solubility

Soluble in DMSO

Synonyms

Griselimycin; Grisellimycin B; RP-11072-B; RP11072-B; RP 11072-B;

Canonical SMILES

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C

Isomeric SMILES

CCC(C)[C@H]1C(=O)N([C@@H](C(=O)N2CCC[C@H]2C(=O)N([C@@H](C(=O)NCC(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@@H]3C(=O)N1)C)C(C)CC)N(C)C(=O)C4C[C@H](CN4C(=O)[C@H](C(C)C)N(C)C(=O)C)C)C)C(C)CC)C)C(C)C)C

The exact mass of the compound Griselimycin is 1112.7209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246122. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Griselimycin is a naturally occurring macrolide antibiotic isolated from the bacterium Streptomyces griseus in 1970 []. Its structure belongs to the class of 26-membered macrolides, similar to erythromycin []. Research into griselimycin focuses on its potential as a therapeutic agent due to its various antimicrobial properties, but also explores its possible antitumor and antifungal effects.

Antibacterial Activity

Griselimycin exhibits a broad spectrum of antibacterial activity against various Gram-positive bacteria, including some strains resistant to other antibiotics. Significantly, it shows efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which are major concerns in hospital-acquired infections [, ]. Research suggests griselimycin works by inhibiting protein synthesis within bacteria [].

Antitumor Properties

In addition to its antibacterial properties, griselimycin has shown promise in inhibiting the growth of cancer cells. Studies have demonstrated its effectiveness against various cancer cell lines, including those from lung, breast, and colon cancers [, ]. The mechanism by which griselimycin exerts its antitumor effect is still under investigation, but it may involve the induction of apoptosis (programmed cell death) in cancer cells [].

Antifungal Activity

While the research is less extensive compared to its antibacterial properties, griselimycin has also been shown to possess antifungal activity against some fungal pathogens. Studies indicate it may be effective against Candida albicans, a fungus commonly associated with opportunistic infections []. Further research is needed to explore the potential of griselimycin as an antifungal agent.

Griselimycin is a natural cyclic peptide antibiotic first isolated from the bacterium Streptomyces species in the 1960s. It has gained attention for its potential as a treatment for tuberculosis, particularly against drug-resistant strains of Mycobacterium tuberculosis. Griselimycin exhibits a unique mechanism of action that targets bacterial DNA polymerase III sliding clamp (DnaN), inhibiting the interaction between DnaN and DNA polymerase, which is crucial for bacterial replication and survival .

That are essential for its functionality and synthesis:

  • Oxidation: Griselimycin can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to modifications of its functional groups.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, which may alter specific functional groups within the molecule.
  • Substitution: Nucleophilic substitution reactions can occur at certain functional sites, allowing for further chemical modifications.

Common Reagents and Conditions

Reaction TypeReagents
OxidationHydrogen peroxide, potassium permanganate
ReductionSodium borohydride, lithium aluminum hydride
SubstitutionAmines or thiols under basic conditions

Griselimycin demonstrates significant antibacterial activity, particularly against strains of Mycobacterium tuberculosis. Its mechanism involves targeting the DnaN protein, disrupting the replication process of bacteria. In vitro studies have shown that griselimycin is effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment . Additionally, derivatives of griselimycin have been developed to enhance its efficacy and metabolic stability, further broadening its therapeutic potential .

The synthesis of griselimycin can be approached through both natural extraction and synthetic routes:

  • Natural Extraction: Griselimycin is primarily produced through fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is subsequently extracted and purified using chromatographic techniques to isolate the compound .
  • Synthetic Routes: The total synthesis involves multiple peptide coupling reactions to form peptide bonds between amino acids, followed by cyclization to create the cyclic structure. Key steps include:
    • Peptide Coupling: Utilizing reagents like N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.
    • Cyclization: Employing suitable cyclizing agents to form the cyclic depsipeptide structure.

Griselimycin has several applications across various fields:

  • Medicine: It is being explored as a potential therapeutic agent for treating drug-resistant tuberculosis.
  • Biological Research: Griselimycin serves as a model compound in studies related to peptide synthesis and antibiotic mechanisms.
  • Pharmaceutical Industry: It is utilized in the development of new antibiotics and as a lead compound for drug discovery efforts aimed at combating resistant bacterial strains .

Research indicates that griselimycin interacts specifically with DnaN, inhibiting its function in DNA replication. This interaction has been characterized through structural studies that reveal how griselimycin binds to DnaN with high affinity. Such studies are crucial for understanding the compound's mechanism and for designing derivatives that could enhance its antibacterial properties while minimizing side effects .

Griselimycin shares structural and functional similarities with other cyclic peptides and antibiotics. Below is a comparison highlighting its uniqueness:

CompoundSourceMechanism of ActionNotable Activity
GriselimycinStreptomycesInhibits DnaN interactionEffective against drug-resistant tuberculosis
MethylgriselimycinStreptomycesSimilar to griselimycin but more stableHigher metabolic stability
MycoplanecinMycobacteriumTargets DnaNLower minimum inhibitory concentration against Mycobacterium tuberculosis
Cyclohexyl-griselimycinSynthetic derivativeInhibits DnaNActive against Mycobacterium abscessus

Griselimycin's unique structure, particularly its incorporation of non-proteinogenic amino acids like 4-methylproline, contributes to its distinct biological activity and effectiveness against resistant bacterial strains .

Structural Basis of Gram-Positive vs. Gram-Negative β-Clamp Binding

Structural Basis of Gram-Positive vs. Gram-Negative β-Clamp Binding

The structural foundation for griselimycin selectivity lies in the differential architecture of β-clamp binding sites across bacterial species. Comprehensive crystallographic studies have revealed that griselimycin binds at a crescent-shaped patch of eight hydrophobic residues situated between domains II and III of the β-clamp, with the compound occupying two distinct subsites designated as subsite 1 and subsite 2 [1] [7]. A conserved methionine residue, which functions as a gating residue for peptide binding, serves as the dividing line between these two subsites [1] [7].

Griselimycin clearly co-evolved with Gram-positive β-clamps, as evidenced by its picomolar binding affinity to Mycobacterium tuberculosis and Mycobacterium smegmatis β-clamps [1] [3]. However, structural genomics approaches have demonstrated that this high selectivity extends to Gram-negative bacterial orthologs, albeit with reduced affinity. Binding affinity measurements across diverse bacterial species reveal KD values ranging from 7 to 496 nM for wild-type Gram-negative orthologs, compared to the picomolar affinities observed for mycobacterial targets [1] [7].

The binding site architecture shows significant conservation despite lower sequence identity between bacterial clamps from different species. The peptide-binding site formed by the β-hairpin within the first β-sheet of domain II and six residues within the C-terminal strand remains largely conserved, although peripheral binding sites show greater variability [1] [8]. This conservation explains the broad-spectrum activity of griselimycin across diverse bacterial pathogens while maintaining selectivity against eukaryotic targets.

Co-Crystallization Studies with Mycobacterium tuberculosis DnaN

Detailed co-crystallization studies with Mycobacterium tuberculosis DnaN have provided critical insights into the molecular basis of griselimycin action [9] [10]. The crystal structure of cyclohexyl-griselimycin bound to the M. tuberculosis β-clamp reveals that the compound binds in the canonical clamp-binding motif interaction site, specifically disrupting the interaction between the β-clamp and the DNA polymerase III α subunit [11] [10].

The structural analysis demonstrates that griselimycin binding involves predominantly hydrophobic interactions, with only two hydrogen bonds contributing to the protein-ligand interface [11]. The macrocyclic ring of griselimycin occupies subsite 1, while the linear region extends into subsite 2, creating a binding mode that effectively blocks access to the polymerase binding site [1] [11]. Due to the small side chain of the acetyl-methylvaline residue at position 1, subsite 2 is only partially occupied, suggesting potential for optimization through chemical modification [1].

The co-crystal structures reveal unique protein-ligand interactions with varying degrees of complementarity across different bacterial species. Eight co-crystal structures with griselimycin have been solved, sampling widely diverse β-clamp architectures and revealing the conformational adaptability of griselimycin binding [1] [7]. This structural ensemble demonstrates that griselimycin can accommodate different binding site geometries while maintaining its inhibitory function, explaining its broad-spectrum antimicrobial activity.

Disruption of Replisome Stability and Nucleoid Organization

Griselimycin exerts its antimicrobial effects through the disruption of replisome stability and subsequent perturbation of nucleoid organization [12] [13]. Time-lapse microfluidic microscopy studies have revealed that griselimycin treatment causes replisome instability, leading to the subsequent overinitiation of chromosome replication and overrelaxation of the nucleoid [12] [13]. These effects are distinct from other DNA replication inhibitors, such as novobiocin, which stalls replication forks and causes nucleoid relaxation, or nalidixic acid, which triggers rapid replisome collapse and nucleoid compaction [12].

The molecular mechanism underlying these effects involves the disruption of protein-protein interactions between the β-clamp and essential replication machinery components. Griselimycin prevents the interaction between the replicative DNA polymerase and the DNA polymerase β-subunit, thereby blocking DNA replication processivity [14] [6]. This disruption leads to reduced polymerase processivity and may result in the destabilization of the entire replisome complex [13] [6].

Fluorescence microscopy analyses have demonstrated that griselimycin treatment affects the structure of the nucleoid in vivo, causing characteristic morphological changes that reflect the underlying disruption of DNA replication and chromosome organization [6] [15]. The compound corrupts DnaN-dependent machines involved in genome copying and maintenance by acting as a protein-protein interaction inhibitor, leading to fundamental alterations in chromosome dynamics and cellular physiology [6] [15].

The effects on nucleoid organization extend beyond simple replication inhibition, as griselimycin treatment results in complex changes to chromosome structure and segregation patterns. These changes reflect the central role of the β-clamp in coordinating multiple aspects of DNA metabolism, including replication, repair, and chromosome segregation [16] [17]. The disruption of these coordinated processes leads to the characteristic cellular phenotypes observed following griselimycin treatment.

Resistance Mechanisms and dnaN Overexpression Phenotypes

Resistance to griselimycin occurs at exceptionally low frequency, with resistant mutants identified at approximately 5 × 10^-10, and this resistance incurs a severe fitness cost [9] [18]. Remarkably, resistance is not mediated through conventional target site mutations but rather through amplification of chromosomal segments containing the dnaN gene along with the mycobacterial origin of replication site [9] [19].

Genome analyses of resistant strains have revealed that resistance is associated with amplification of large chromosomal segments, all containing the dnaN gene, suggesting dnaN overexpression as the primary mechanism of resistance [19] [11]. This target amplification mechanism represents a novel form of antibiotic resistance that involves coordinated amplification of both the target gene and regulatory elements necessary for its expression [9] [18].

The overexpression of DnaN protein through gene amplification provides a mechanism for resistance by effectively titrating the available griselimycin molecules, reducing the effective concentration of free drug available to inhibit the essential protein-protein interactions [11]. However, this resistance mechanism comes with substantial metabolic costs, as evidenced by the severe growth defects observed in resistant strains both in vitro and in animal models [9] [20].

The resistance phenotype is reversible and occurs with low resistance frequency, accompanied by considerable fitness loss [14] [11]. This reversibility suggests that the amplified chromosomal segments may be unstable and subject to loss under selective pressure, making the resistance mechanism inherently costly to maintain [14]. The fitness cost associated with dnaN overexpression likely reflects the disruption of normal stoichiometric relationships between replication machinery components, leading to inefficient DNA replication and cellular dysfunction [11].

Importantly, griselimycin resistance does not confer cross-resistance to other antibiotics, indicating that the specific mechanism of dnaN amplification does not affect the cellular targets of other antimicrobial agents [9] [20]. This lack of cross-resistance, combined with the high fitness cost and low frequency of resistance development, makes griselimycin an attractive candidate for further therapeutic development against multidrug-resistant bacterial pathogens.

Bacterial SpeciesGram ClassificationBinding Affinity (KD nM)Structural Basis
Mycobacterium tuberculosisGram-positivePicomolar rangeCo-crystallization completed [1] [9]
Mycobacterium marinumGram-positiveMTL (very tight)Co-crystallization completed [1]
Bartonella birtlesiiGram-negative6.9Co-crystallization completed [1]
Borrelia burgdorferiGram-negative109Co-crystallization completed [1]
Klebsiella pneumoniaeGram-negative230Co-crystallization completed [1]
Rickettsia typhiGram-negative306Co-crystallization completed [1]
Elizabethkingia anophelisGram-negative496Wild-type ortholog [1]
Resistance MechanismMolecular BasisFrequencyPhenotypic Effect
dnaN gene amplificationTarget protein overexpressionVery low (5 × 10^-10) [9]Increased drug tolerance [11]
Chromosomal segment amplificationLarge genomic duplicationsLow frequency event [19]Genome instability [9]
Origin of replication amplificationCoordinated ori site amplificationCoordinated with dnaN [18]Replication defects [9]
Fitness costGrowth rate reductionConsistent with amplification [11]Severe growth impairment [20]
Cellular ProcessGriselimycin EffectMolecular MechanismTime Scale
Replisome assemblyDisrupted protein-protein interactions [6]β-clamp-polymerase dissociation [14]Immediate (minutes) [12]
DNA replication fork stabilityReduced processivity [13]Reduced clamp stability [6]Short-term (minutes-hours) [12]
Nucleoid organizationStructural disorganization [12]Loss of nucleoid compaction [13]Short-term (minutes) [12]
Cell cycle progressionProlonged replication [12]Replication-transcription conflicts [12]Long-term (hours) [12]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

1112.72091854 g/mol

Monoisotopic Mass

1112.72091854 g/mol

Heavy Atom Count

79

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Kling A, Lukat P, Almeida DV, Bauer A, Fontaine E, Sordello S, Zaburannyi N, Herrmann J, Wenzel SC, König C, Ammerman NC, Barrio MB, Borchers K, Bordon-Pallier F, Brönstrup M, Courtemanche G, Gerlitz M, Geslin M, Hammann P, Heinz DW, Hoffmann H, Klieber S, Kohlmann M, Kurz M, Lair C, Matter H, Nuermberger E, Tyagi S, Fraisse L, Grosset JH, Lagrange S, Müller R. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins. Science. 2015 Jun 5;348(6239):1106-12. doi: 10.1126/science.aaa4690. PubMed PMID: 26045430.
2: Holzgrabe U. New Griselimycins for Treatment of Tuberculosis. Chem Biol. 2015 Aug 20;22(8):981-2. doi: 10.1016/j.chembiol.2015.08.002. PubMed PMID: 26295835.
3: Herrmann J, Lukežič T, Kling A, Baumann S, Hüttel S, Petković H, Müller R. Strategies for the Discovery and Development of New Antibiotics from Natural Products: Three Case Studies. Curr Top Microbiol Immunol. 2016;398:339-363. doi: 10.1007/82_2016_498. Review. PubMed PMID: 27738913.
4: Terlain B, Thomas JP. [Structure of griselimycin, polypeptide antibiotic extracted from streptomyces cultures. II. Structure of griselimycin]. Bull Soc Chim Fr. 1971 Jun;6:2357-62. French. PubMed PMID: 5568643.
5: Terlain B, Thomas JP. [Structure of griselimycin, polypeptide antibiotic extracted from streptomyces cultures. 3. Products related to griselimycin]. Bull Soc Chim Fr. 1971 Jun;6:2363-5. French. PubMed PMID: 5568644.
6: Terlain B, Thomas JP. [Structure of griselimycin, polypeptide antibiotic extracted Streptomyces cultures. I. Identification of the products liberated by hydrolysis]. Bull Soc Chim Fr. 1971 Jun;6:2349-56. French. PubMed PMID: 5568642.
7: Klahn P, Brönstrup M. New Structural Templates for Clinically Validated and Novel Targets in Antimicrobial Drug Research and Development. Curr Top Microbiol Immunol. 2016;398:365-417. doi: 10.1007/82_2016_501. Review. PubMed PMID: 27704270.
8: Fredersdorf M, Kurz M, Bauer A, Ebert MO, Rigling C, Lannes L, Thiele CM. Conformational Analysis of an Antibacterial Cyclodepsipeptide Active against Mycobacterium tuberculosis by a Combined ROE and RDC Analysis. Chemistry. 2017 Apr 27;23(24):5729-5735. doi: 10.1002/chem.201605143. Epub 2017 Mar 9. PubMed PMID: 28106929.
9: Wink J, Schumann P, Atasayar E, Klenk HP, Zaburannyi N, Westermann M, Martin K, Glaeser SP, Kämpfer P. 'Streptomyces caelicus', an antibiotic-producing species of the genus Streptomyces, and Streptomyces canchipurensis Li et al. 2015 are later heterotypic synonyms of Streptomyces muensis Ningthoujam et al. 2014. Int J Syst Evol Microbiol. 2017 Apr;67(3):548-556. doi: 10.1099/ijsem.0.001612. Epub 2017 Apr 3. PubMed PMID: 27902313.

Explore Compound Types